molecular formula C19H19N3O3 B2355461 2-(3,4-dimethylphenyl)-N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)acetamide CAS No. 921862-51-3

2-(3,4-dimethylphenyl)-N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)acetamide

Cat. No. B2355461
CAS RN: 921862-51-3
M. Wt: 337.379
InChI Key: CHYKDWKNZNBEHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-(3,4-dimethylphenyl)-N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)acetamide” is a complex organic molecule. It contains an oxadiazole ring, which is a five-membered ring containing two carbon atoms, two nitrogen atoms, and one oxygen atom . The molecule also contains methoxy and methyl groups, which are common in many organic compounds .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The oxadiazole ring, being aromatic, would contribute to the compound’s stability .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the oxadiazole ring and the various substituents attached to it. For instance, the methoxy group might be susceptible to demethylation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For instance, the presence of the polar oxadiazole ring and the polarizable methoxy group could influence its solubility and reactivity .

Scientific Research Applications

Antimicrobial and Antifungal Applications

  • Antimicrobial Activity : Compounds structurally related to 2-(3,4-dimethylphenyl)-N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)acetamide have been studied for their antimicrobial properties. For instance, synthesis and characterization of 5-substituted-1,3,4-oxadiazole-2yl-N-(2-methoxy-5-chlorophenyl)-2-sulfanyl acetamides showed activity against acetylcholinesterase, butyrylcholinesterase, and lipoxygenase enzymes, suggesting potential antimicrobial applications (Rehman et al., 2013).

Analgesic and Anti-inflammatory Properties

  • Pain and Inflammation : Another research area involves exploring the analgesic and anti-inflammatory effects of similar compounds. The synthesis of 2-[[5-alkyl/aralkyl substituted-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamide derivatives demonstrated active properties against various microbial species and suggested potential for less toxic therapeutic applications in treating pain and inflammation (Gul et al., 2017).

Synthetic Chemistry and Molecular Design

  • Synthetic Routes and Structural Studies : The research also extends to the synthesis and structural analysis of related compounds, offering insights into their potential applications in medicinal chemistry and drug design. For example, the synthesis of novel oxadiazole derivatives for toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions reveals the versatility of these molecules in drug development (Faheem, 2018).

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For instance, many oxadiazole derivatives have been studied for their antimicrobial and cytotoxic activities .

Future Directions

Future research on this compound could involve studying its potential biological activities, given the known activities of many oxadiazole derivatives . Additionally, new synthetic routes to this compound could be explored.

properties

IUPAC Name

2-(3,4-dimethylphenyl)-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3/c1-12-4-5-14(10-13(12)2)11-17(23)20-19-22-21-18(25-19)15-6-8-16(24-3)9-7-15/h4-10H,11H2,1-3H3,(H,20,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHYKDWKNZNBEHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CC(=O)NC2=NN=C(O2)C3=CC=C(C=C3)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,4-dimethylphenyl)-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide

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